2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol |
InChI |
InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2 |
InChI Key |
LMNCUKGFGMRJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2C(CN)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Starting Material Selection : Bicyclo[2.2.2]octane derivatives are commonly used as precursors.
- These derivatives can be modified to introduce functional groups at specific positions.
-
- Amination reactions are employed to introduce the amino group.
- Hydroxylation reactions are used to attach the hydroxyl group.
-
- Reaction conditions are carefully controlled to ensure the desired stereochemistry, as the compound exhibits chirality due to its stereogenic center.
Specific Synthetic Pathways
Amination and Hydroxylation
This method involves stepwise introduction of the amino and hydroxyl groups onto a bicyclo[2.2.2]octane backbone.
- Solvent : Polar solvents such as ethanol or methanol are preferred.
- Catalysts : Transition metal catalysts (e.g., palladium or nickel) may be used for selective amination.
- Temperature : Reactions are conducted at moderate temperatures (50–100°C) to optimize yield without degrading the bicyclic structure.
Reductive Amination
An alternative approach uses reductive amination of a carbonyl precursor derived from bicyclo[2.2.2]octane.
Steps :
- Conversion of a bicyclo[2.2.2]octane derivative into a ketone or aldehyde intermediate.
- Oxidizing agents like chromium-based compounds or KMnO₄ may be employed.
- Reductive amination using ammonia or primary amines in the presence of reducing agents (e.g., NaBH₄ or H₂ with a metal catalyst).
Hydrolysis and Amination
This pathway starts with a halogenated bicyclo[2.2.2]octane derivative:
- Hydrolysis of halogenated precursors introduces the hydroxyl group.
- Conditions: Acidic or basic hydrolysis using HCl or NaOH solutions.
- Subsequent amination introduces the amino group via nucleophilic substitution.
Optimization Parameters
To maximize yield and purity, several factors must be optimized:
- Reaction Time : Prolonged reaction times may lead to side reactions, reducing yield.
- Solvent Choice : Solvents influence solubility and reaction kinetics; polar solvents work best for functionalization steps.
- Temperature Control : High temperatures can degrade sensitive intermediates, while low temperatures may slow reaction rates.
Characterization Techniques
After synthesis, characterization is crucial to confirm the structure and purity of the compound:
- Nuclear Magnetic Resonance (NMR) :
- Proton (^1H) and Carbon (^13C) NMR spectra provide insights into molecular structure and functional groups.
-
- IR spectroscopy identifies characteristic vibrations associated with amino (-NH₂) and hydroxyl (-OH) groups.
-
- MS confirms molecular weight and fragmentation patterns consistent with the compound's structure.
-
- Techniques like chiral HPLC or polarimetry are used to determine stereochemical purity.
Data Table: Reaction Parameters
Below is a table summarizing key reaction parameters for different synthetic approaches:
| Method | Starting Material | Key Reagents/Catalysts | Temperature Range | Yield (%) |
|---|---|---|---|---|
| Amination & Hydroxylation | Bicyclo[2.2.2]octane derivatives | Palladium catalyst, NH₃, H₂O₂ | 50–100°C | 60–75% |
| Reductive Amination | Ketone/Aldehyde derivative | NaBH₄, NH₃ | Room Temp | 70–85% |
| Hydrolysis & Amination | Halogenated derivatives | NaOH, NH₃ | 80–120°C | 65–80% |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclo[2.2.2]octane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce azides or other functional groups .
Scientific Research Applications
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[2.2.2]octane structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Positional Isomerism: The target compound’s ethanolamine side chain differs from (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, where the hydroxyl and amino groups are on separate bicyclo carbons . This positional variance may influence hydrogen-bonding capacity and solubility.
- Functional Group Variations : The absence of a hydroxyl group in 2-(bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride reduces polarity, favoring applications in lipophilic environments.
Table 2: Comparative Physicochemical Properties
Key Observations:
- Hazard Profiles: Compounds with amino and hydroxyl groups, such as (4-Aminobicyclo[2.2.2]octan-1-yl)methanol, exhibit respiratory and dermal irritation risks . The target compound likely shares these hazards.
- Molecular Weight and Polarity : Smaller bicyclo[2.2.2]octane derivatives (e.g., 155–169 g/mol) are more water-soluble than larger analogues like bicyclo[2.2.1]heptan-2-ol derivatives (225 g/mol) , which may have higher lipid solubility.
Biological Activity
2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, also known as a bicyclic amine compound, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is , with a molecular weight of approximately 171.27 g/mol. The compound features a bicyclo[2.2.2]octane framework, which contributes to its rigidity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO |
| Molecular Weight | 171.27 g/mol |
| IUPAC Name | 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol |
| CAS Number | 1855850-39-3 |
| Physical Form | Powder |
The biological activity of 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amine group can engage in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It has the potential to act as a ligand for various receptors, influencing signaling pathways related to neurotransmission and other physiological processes.
Biological Activity
Research indicates that 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol exhibits a range of biological activities:
Antiprotozoal Activity
A study demonstrated the antiprotozoal properties of bicyclo[2.2.2]octane derivatives, including 2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol, showing effectiveness against protozoal infections such as those caused by Leishmania species .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antiprotozoal Activity : Research conducted on bicyclic amines indicated significant antiprotozoal activity against Leishmania donovani, suggesting that structural modifications could enhance efficacy . Table 1: Summary of Antiprotozoal Activity
Therapeutic Potential
Given its unique structure and biological activity, 2-Amino-1-{bicyclo[2.2.2]octan-2-y}ethan-1-ol holds promise for development into therapeutic agents targeting various diseases, particularly those involving protozoal infections and neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
